molecular formula C23H30N2O4S B2839317 4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946271-02-9

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2839317
CAS No.: 946271-02-9
M. Wt: 430.56
InChI Key: UNGLQGDOOUVPJN-UHFFFAOYSA-N
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Description

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation using an appropriate alkyl halide.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit the Interleukin-1 receptor-associated kinase 1 and 4 (IRAK-1/4) signaling pathway, which plays a role in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Uniqueness

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the quinoline core and the presence of the methoxy and dimethyl groups on the benzenesulfonamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-15(2)10-11-25-21-8-7-19(14-18(21)6-9-22(25)26)24-30(27,28)20-12-16(3)23(29-5)17(4)13-20/h7-8,12-15,24H,6,9-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGLQGDOOUVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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